Norleucine is under investigation in clinical trial NCT00081952 (Amino Acid Therapy for Hot Flashes in Postmenopausal Women).
L-Norleucine is a natural product found in Daphnia pulex, Arabidopsis thaliana, and other organisms with data available.
An unnatural amino acid that is used experimentally to study protein structure and function. It is structurally similar to METHIONINE, however it does not contain SULFUR.
DL-Norleucine
CAS No.: 616-06-8
Cat. No.: VC21537802
Molecular Formula: C6H13NO2
Molecular Weight: 131.17 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 616-06-8 |
---|---|
Molecular Formula | C6H13NO2 |
Molecular Weight | 131.17 g/mol |
IUPAC Name | (2S)-2-aminohexanoic acid |
Standard InChI | InChI=1S/C6H13NO2/c1-2-3-4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m0/s1 |
Standard InChI Key | LRQKBLKVPFOOQJ-YFKPBYRVSA-N |
Isomeric SMILES | CCCC[C@@H](C(=O)O)N |
SMILES | CCCCC(C(=O)O)N |
Canonical SMILES | CCCCC(C(=O)O)N |
Chemical Structure and Properties
Norleucine (Nle) is a non-proteinogenic amino acid with the molecular formula CH₃(CH₂)₃CH(NH₂)CO₂H, also systematically known as 2-aminohexanoic acid . The DL form represents a racemic mixture containing equal amounts of both enantiomers. Structurally, norleucine features a straight-chain aliphatic side chain with four carbon atoms attached to the alpha carbon, distinguishing it from its structural isomer, leucine .
Physically, norleucine appears as a white, water-soluble solid . Like other α-amino acids, norleucine contains a chiral center at the alpha carbon, allowing for distinct stereoisomers . The compound has a molecular weight of 131.17 g/mol for each enantiomer .
Structural Comparison with Related Amino Acids
Norleucine is particularly notable for being nearly isosteric with methionine, despite lacking sulfur in its structure . This structural similarity makes norleucine an excellent candidate for substitution studies in proteins where methionine plays crucial roles.
Property | DL-Norleucine | L-Leucine | Methionine |
---|---|---|---|
Structure | Straight-chain aliphatic | Branched aliphatic | Straight-chain with sulfur |
Formula | C₆H₁₃NO₂ | C₆H₁₃NO₂ | C₅H₁₁NO₂S |
Side Chain | n-butyl | iso-butyl | methylthioethyl |
Key Feature | Racemic mixture | Proteinogenic | Sulfur-containing |
Stereochemistry and Isomers
DL-Norleucine consists of two enantiomers: D-norleucine and L-norleucine. The L-form corresponds to the (S)-configuration, while the D-form corresponds to the (R)-configuration (specifically described as (R)-2-aminohexanoic acid) .
D-Norleucine Properties
D-norleucine represents the unnatural enantiomer that doesn't typically occur in proteins. It is described as the D-enantiomer of 2-aminohexanoic acid and exists as a tautomer of D-norleucine zwitterion . This form has been utilized experimentally to study protein structure and function, particularly due to its structural similarity to methionine without containing sulfur .
Occurrence and Biosynthesis
Natural Occurrence
Norleucine, along with norvaline, has been found in small quantities in certain bacterial strains, sometimes reaching millimolar concentrations . This natural occurrence provides insight into evolutionary aspects of amino acid incorporation into proteins.
Biosynthetic Pathway
The biosynthesis of norleucine has been studied in bacterial systems. It arises through the action of 2-isopropylmalate synthase on α-ketobutyrate . The incorporation of norleucine into peptides reflects the imperfect selectivity of the associated aminoacyl-tRNA synthetase machinery .
Prebiotic Chemistry
Interestingly, in Miller-Urey experiments designed to probe prebiotic synthesis of amino acids, norleucine and especially norvaline are formed . This finding suggests these amino acids may have been present during early evolutionary stages of life on Earth, potentially contributing to primordial protein structures.
Solid-State Properties and Phase Transitions
DL-Norleucine exhibits fascinating solid-state properties, particularly regarding its polymorphic transitions. Research using differential scanning calorimetry (DSC), thermal stage polarization microscopy, and solid-state NMR has revealed significant insights into these transitions .
Polymorphic Forms
DL-Norleucine exists in three distinct polymorphic forms: α, β, and γ . These forms differ in their crystal packing arrangements while maintaining the same chemical composition.
Crystal Structure
The crystals of DL-norleucine consist of two-dimensional hydrogen-bonded bilayers with van der Waals interactions between consecutive bilayers . This unique structural arrangement facilitates layer-wise phase transitions with a propagating transformation front .
Transition Kinetics
An intriguing finding is that the kinetics of the α↔β transition proceed much faster in single crystals than in powders . Researchers attribute this difference to the inhibitory effect of defects on cooperative motion . These findings demonstrate that traditional methods of polymorph screening might overlook solid-state phase transitions similar to the α↔β transition in DL-norleucine .
Applications in Research and Medicine
Protein Structure Studies
DL-Norleucine, and particularly its individual enantiomers, have proven valuable for experimental studies of protein structure and function . Due to its isosteric relationship with methionine but lack of sulfur, norleucine serves as an excellent probe for investigating the role of methionine in various proteins .
Alzheimer's Disease Research
A particularly significant application of norleucine has been in Alzheimer's disease research. Studies have shown that substituting methionine at position 35 with norleucine in Amyloid-β peptide (AβP)—the central constituent of senile plaques in Alzheimer's disease—completely negated the neurotoxic effects of the Aβ peptides . This finding suggests potential therapeutic applications for norleucine derivatives in neurodegenerative disease treatment strategies.
Peptide Chemistry
DL-Norleucine has been incorporated into various peptides for research purposes. For example, DL-Alanyl-DL-norleucine represents a dipeptide containing norleucine that has been studied for its chemical and biological properties . Such peptides provide valuable tools for understanding protein-peptide interactions and designing novel bioactive compounds.
Analytical Applications
The unique properties of DL-norleucine have made it useful in analytical chemistry. Its well-defined phase transitions can serve as standards in thermal analysis techniques such as DSC, while its crystallization behavior provides insights for crystal engineering applications .
Chemical Derivatives and Related Compounds
Several derivatives of DL-norleucine have been synthesized and studied. One such compound is DL-Alanyl-DL-norleucine, a dipeptide with the molecular formula C₉H₁₈N₂O₃ and molecular weight of 202.25 g/mol . This dipeptide incorporates both DL-alanine and DL-norleucine, creating a compound useful for peptide chemistry research .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume